4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol
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Overview
Description
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol is an organic compound characterized by the presence of two dimethylphenol groups connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with a suitable phenoxy derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol group, followed by the introduction of the phenoxy derivative to form the ether linkage. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The phenolic and ether groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol exerts its effects involves interactions with specific molecular targets. The phenolic groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The ether linkage may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol.
4-(2,6-Dimethylphenoxy)butanoic acid: Another compound with a similar phenoxy structure.
2,6-Dimethylphenoxyacetic acid: Shares the phenoxy group but has different functional groups.
Uniqueness
This compound is unique due to its dual phenolic groups connected by an ether linkage, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
3698-40-6 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(2,6-dimethylphenoxy)-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-6-5-7-11(2)16(10)18-14-8-12(3)15(17)13(4)9-14/h5-9,17H,1-4H3 |
InChI Key |
BVJWEUYJIHKEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
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